molecular formula C20H22BNO3 B1489637 3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile CAS No. 2246644-38-0

3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile

Cat. No. B1489637
M. Wt: 335.2 g/mol
InChI Key: DWDIIDJPLHLGKG-UHFFFAOYSA-N
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Description

“3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile” is a complex organic compound. It contains a phenoxymethyl group attached to a benzonitrile group, and a tetramethyl dioxaborolane group attached to the phenoxymethyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The tetramethyl dioxaborolane group is a boron-containing group with four methyl groups and a dioxaborolane ring . The phenoxymethyl group is a phenyl group attached to a methoxy group, and the benzonitrile group consists of a benzene ring attached to a nitrile group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures are often involved in borylation reactions . They can also participate in coupling reactions with aryl iodides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It likely has a high molecular weight due to the presence of multiple functional groups . The presence of a nitrile group suggests it may have polar characteristics.

Scientific Research Applications

Synthesis and Structural Analysis

  • Wu et al. (2021) conducted a study focusing on the synthesis and structural characterization of 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile, which closely relates to your compound of interest. They used spectroscopic methods like FT-IR, NMR, and MS for structural analysis. The crystal structures were determined by X-ray diffraction and optimized using Density Functional Theory (DFT) calculations, providing insight into the molecular conformation and vibrational properties of similar compounds (Wu et al., 2021).

Crystallographic and Conformational Analyses

  • Huang et al. (2021) explored similar compounds, focusing on their crystallographic and conformational aspects. They confirmed the structures of these compounds through various spectroscopic techniques and X-ray diffraction, alongside DFT studies. This research provides valuable insights into the molecular electrostatic potential and physicochemical properties of such compounds (Huang et al., 2021).

Application in Fluorescence Probes

  • Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes using structures similar to 3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile. These probes were designed for detecting hydrogen peroxide (H2O2), showing different fluorescence responses based on their molecular structure. This study highlights the potential application of such compounds in creating sensitive and selective chemical sensors (Lampard et al., 2018).

Boronate-Based Fluorescence Probes

  • Another study by Morrison et al. (2010) focused on the synthesis and characterization of boronated phosphonium salts containing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-yl phenyl group. They evaluated the cytotoxicities and boron uptake of these compounds in vitro, suggesting potential biomedical applications, especially in targeted drug delivery or diagnostic imaging (Morrison et al., 2010).

Future Directions

The future directions for this compound could involve further exploration of its synthesis and potential applications. Its complex structure suggests it could have interesting chemical properties that could be useful in various fields, such as materials science or pharmaceuticals .

properties

IUPAC Name

3-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)17-10-5-6-11-18(17)23-14-16-9-7-8-15(12-16)13-22/h5-12H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDIIDJPLHLGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC(=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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